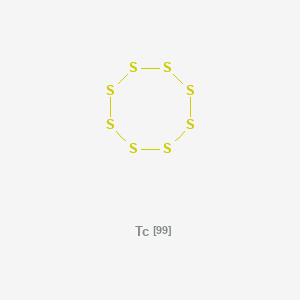
Technetium Tc-99M sulfur colloid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Technetium Tc-99m sulfur colloid is a radiopharmaceutical diagnostic agent widely used in nuclear medicine. It is primarily employed for imaging and functional studies of the reticuloendothelial system, including the liver, spleen, and bone marrow. Additionally, it is used for lymphoscintigraphy to locate sentinel lymph nodes in patients with breast cancer or malignant melanoma .
準備方法
Technetium Tc-99m sulfur colloid is prepared using a kit that typically contains three vials: a reaction vial, a solution A vial, and a solution B vial. The preparation involves the following steps :
Reaction Vial Preparation: The reaction vial contains a mixture of sodium thiosulfate and gelatin.
Solution A: This vial contains hydrochloric acid.
Solution B: This vial contains sodium hydroxide.
The preparation process involves mixing these components under controlled conditions to form the sulfur colloid. The technetium-99m is then added to the mixture, resulting in the formation of this compound.
化学反応の分析
Technetium Tc-99m sulfur colloid undergoes various chemical reactions, primarily involving its interaction with biological tissues. The key reactions include :
Oxidation and Reduction: Technetium-99m can exist in multiple oxidation states, allowing it to participate in redox reactions.
Substitution Reactions: The sulfur colloid can undergo substitution reactions with other ligands, altering its chemical properties.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and sodium thiosulfate. The major products formed are this compound and its various complexes with biological molecules.
科学的研究の応用
Technetium Tc-99m sulfur colloid has a wide range of applications in scientific research :
Medicine: It is extensively used in diagnostic imaging to evaluate liver function, spleen size, and bone marrow activity. It is also used in lymphoscintigraphy to identify sentinel lymph nodes in cancer patients.
Biology: The compound is used to study the reticuloendothelial system and its function in various diseases.
Chemistry: It serves as a model compound for studying the behavior of radiopharmaceuticals and their interactions with biological systems.
Industry: this compound is used in the development of new diagnostic agents and imaging techniques.
作用機序
The mechanism of action of technetium Tc-99m sulfur colloid involves its uptake by the reticuloendothelial system . After administration, the colloid particles are phagocytosed by reticuloendothelial cells in the liver, spleen, and bone marrow. The technetium-99m decays by isomeric transition, emitting gamma rays that can be detected using a gamma camera. This allows for the visualization of the distribution and function of the reticuloendothelial system.
類似化合物との比較
Technetium Tc-99m sulfur colloid is unique due to its specific uptake by the reticuloendothelial system and its use in lymphoscintigraphy . Similar compounds include:
Technetium Tc-99m macroaggregated albumin: Used for lung perfusion imaging.
Technetium Tc-99m methylene diphosphonate: Used for bone imaging.
Technetium Tc-99m sestamibi: Used for myocardial perfusion imaging.
Each of these compounds has distinct properties and applications, making this compound particularly valuable for imaging the reticuloendothelial system and lymph nodes.
特性
Key on ui mechanism of action |
Following injection or oral administration, single photon emission computer tomography (SPECT) imaging is performed using a gamma camera to detect technetium-99m decay. This is possible as Technetium-99m decays by isomeric transition to technetium-99 through the release of a gamma ray. |
|---|---|
分子式 |
S8Tc |
分子量 |
355.4 g/mol |
IUPAC名 |
octathiocane;technetium-99 |
InChI |
InChI=1S/S8.Tc/c1-2-4-6-8-7-5-3-1;/i;1+1 |
InChIキー |
FJTPHHNWVXNMEK-IEOVAKBOSA-N |
異性体SMILES |
S1SSSSSSS1.[99Tc] |
正規SMILES |
S1SSSSSSS1.[Tc] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















